molecular formula C21H23FN2O2 B11089522 1-[4-(4-Benzoyl-piperazin-1-yl)-3-fluoro-phenyl]-butan-1-one

1-[4-(4-Benzoyl-piperazin-1-yl)-3-fluoro-phenyl]-butan-1-one

Cat. No.: B11089522
M. Wt: 354.4 g/mol
InChI Key: QNVDQASZSOCKQW-UHFFFAOYSA-N
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Description

1-[4-(4-BENZOYLPIPERAZINO)-3-FLUOROPHENYL]-1-BUTANONE is a synthetic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzoylpiperazine moiety attached to a fluorophenyl group, which is further linked to a butanone chain. The unique structural features of this compound make it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-[4-(4-BENZOYLPIPERAZINO)-3-FLUOROPHENYL]-1-BUTANONE involves several steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of diethylene glycol monomethyl ether. The reaction mixture is subjected to microwave irradiation at a power of 800W for 3 minutes, followed by cooling and distillation to remove the solvent. The resulting product is then treated with ethanol and ether to obtain the desired compound .

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times.

Chemical Reactions Analysis

1-[4-(4-BENZOYLPIPERAZINO)-3-FLUOROPHENYL]-1-BUTANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorophenyl group in the compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols.

Scientific Research Applications

1-[4-(4-BENZOYLPIPERAZINO)-3-FLUOROPHENYL]-1-BUTANONE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is also used in the development of new biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body. It is also used in drug discovery and development processes.

    Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(4-BENZOYLPIPERAZINO)-3-FLUOROPHENYL]-1-BUTANONE involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

1-[4-(4-BENZOYLPIPERAZINO)-3-FLUOROPHENYL]-1-BUTANONE can be compared with other similar compounds, such as:

The uniqueness of 1-[4-(4-BENZOYLPIPERAZINO)-3-FLUOROPHENYL]-1-BUTANONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C21H23FN2O2

Molecular Weight

354.4 g/mol

IUPAC Name

1-[4-(4-benzoylpiperazin-1-yl)-3-fluorophenyl]butan-1-one

InChI

InChI=1S/C21H23FN2O2/c1-2-6-20(25)17-9-10-19(18(22)15-17)23-11-13-24(14-12-23)21(26)16-7-4-3-5-8-16/h3-5,7-10,15H,2,6,11-14H2,1H3

InChI Key

QNVDQASZSOCKQW-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)F

Origin of Product

United States

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